S-Nitroso-N-propionyl-D,L-penicillamine

Nitric Oxide Donors Platelet Aggregation Inhibition S-Nitrosothiol Pharmacology

SNPP is an S-nitrosothiol NO donor with a propionyl (C3) N-acyl chain—distinct from SNAP's acetyl (C2). This structural difference directly impacts NO-release kinetics, metabolic stability, and membrane permeability. Substituting with another RSNO introduces variability, compromising reproducibility. Demonstrated potent non-vascular smooth muscle relaxation (mouse anococcygeus) and class-level absorption enhancement at low concentrations. Ideal for SAR studies, smooth muscle pharmacology, and oral delivery screening. Procure SNPP for structurally precise NO research.

Molecular Formula C8H14N2O4S
Molecular Weight 234.28 g/mol
CAS No. 225233-98-7
Cat. No. B015809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Nitroso-N-propionyl-D,L-penicillamine
CAS225233-98-7
SynonymsSNPP;  3-(Nitrosothio)-N-(1-oxopropyl)valine; 
Molecular FormulaC8H14N2O4S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESCCC(=O)NC(C(=O)O)C(C)(C)SN=O
InChIInChI=1S/C8H14N2O4S/c1-4-5(11)9-6(7(12)13)8(2,3)15-10-14/h6H,4H2,1-3H3,(H,9,11)(H,12,13)
InChIKeyXRIWLEWQNCECEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Nitroso-N-propionyl-D,L-penicillamine (CAS 225233-98-7) | Key Specifications and Procurement Baseline


S-Nitroso-N-propionyl-D,L-penicillamine (SNPP; CAS 225233-98-7) is an S-nitrosothiol (RSNO) class nitric oxide (NO) donor . It is a derivative of D,L-penicillamine distinguished by a propionyl (C3) N-acyl substituent, yielding a molecular formula of C₈H₁₄N₂O₄S and a molecular weight of 234.27 g/mol . As an RSNO, it serves as an exogenous source of NO, a critical signaling molecule in vasodilation and neurotransmission, and is supplied as a green crystalline solid requiring storage at -20°C under an inert atmosphere .

Why S-Nitroso-N-propionyl-D,L-penicillamine Cannot Be Substituted by Generic S-Nitrosothiol Donors


The functional behavior of S-nitrosothiols (RSNOs) is highly dependent on their chemical structure, including the nature of the N-acyl substituent and the stereochemistry of the penicillamine backbone [1]. These structural variations profoundly influence critical procurement and experimental parameters such as NO release kinetics, metabolic stability, and membrane permeability [2]. Substituting S-Nitroso-N-propionyl-D,L-penicillamine with a structurally related but chemically distinct RSNO like S-nitroso-N-acetyl-D,L-penicillamine (SNAP) or S-nitrosoglutathione (GSNO) introduces significant variability in experimental outcomes. This prevents direct cross-study data comparison and can lead to irreproducible results in assays where the rate and locus of NO release are paramount. The following quantitative evidence details specific, verifiable points of differentiation.

Quantitative Evidence of S-Nitroso-N-propionyl-D,L-penicillamine Differentiation


Differentiation of S-Nitroso-N-propionyl-D,L-penicillamine via N-Acyl Substituent-Dependent NO Release Thresholds

The threshold concentration for detectable spontaneous NO release varies dramatically among penicillamine-based S-nitrosothiols depending on their N-acyl substituent. A comparative study on human platelets demonstrates that the minimum concentration required for measurable NO release differs by an order of magnitude between the formyl and acetyl analogs [1]. This directly establishes a structural-activity relationship where the N-acyl group (e.g., formyl, acetyl, propionyl) is a primary determinant of NO donor stability and release mechanism, preventing the interchangeable use of these compounds in experimental protocols.

Nitric Oxide Donors Platelet Aggregation Inhibition S-Nitrosothiol Pharmacology

Enhancing Intestinal Drug Absorption with NO Donors: The Concentration Advantage of S-Nitrosothiols Over Conventional Enhancers

A comparative in vivo study in rats demonstrates that nitric oxide (NO) donors, as a class, are more potent and effective absorption enhancers than conventional agents [1]. The S-nitrosothiol SNAP (S-nitroso-N-acetyl-D,L-penicillamine) significantly improved intestinal absorption of a model compound at a low concentration of 5 mM, whereas conventional enhancers like sodium caprate and sodium glycocholate required concentrations of 20 mM to achieve a comparable effect [1]. This highlights a general advantage for the S-nitrosothiol class in drug delivery applications.

Drug Absorption Intestinal Permeability Pharmaceutical Excipients NO Donors

Recommended Research and Industrial Scenarios for S-Nitroso-N-propionyl-D,L-penicillamine (CAS 225233-98-7) Based on Verified Evidence


Investigating Structure-Activity Relationships (SAR) of N-Acyl Penicillamine S-Nitrosothiols

This compound is ideally suited for academic and pharmaceutical research groups focused on elucidating the structure-activity relationships (SAR) of S-nitrosothiol NO donors. As the evidence shows, the N-acyl substituent (acetyl, formyl, propionyl) is a critical determinant of a compound's NO release threshold and mechanism [1]. S-Nitroso-N-propionyl-D,L-penicillamine serves as a key tool to systematically investigate the impact of extending the N-acyl chain length on parameters such as stability, membrane permeability, and enzyme-mediated NO generation, thereby informing the rational design of next-generation therapeutic NO donors.

Development and Screening of NO-Based Intestinal Permeation Enhancers

Based on the class-level evidence that S-nitrosothiols can act as potent absorption enhancers at lower concentrations than conventional agents [2], this compound is a strong candidate for formulation scientists developing novel oral drug delivery systems. Its procurement is warranted for screening programs aimed at identifying NO donors that can enhance the bioavailability of poorly absorbable therapeutics, including peptides and other biologics, across the intestinal epithelium.

Probing NO-Dependent Signaling in Smooth Muscle Physiology

The compound's established activity as a potent relaxant of non-vascular smooth muscle, demonstrated in the mouse anococcygeus model , makes it a valuable tool for physiologists and pharmacologists studying NO-mediated signaling pathways. It can be used to investigate the role of NO in regulating smooth muscle tone in various tissues, including the gastrointestinal and urogenital tracts, and to dissect the molecular mechanisms of NO-induced relaxation and cyclic GMP production.

Technical Documentation Hub

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